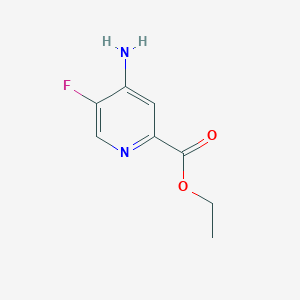

Ethyl 4-Amino-5-fluoropyridine-2-carboxylate

Description

Ethyl 4-Amino-5-fluoropyridine-2-carboxylate (CAS: Not explicitly provided in evidence) is a fluorinated pyridine derivative with a carboxylate ester functional group. This compound is structurally characterized by a pyridine ring substituted with an amino group at position 4, a fluorine atom at position 5, and an ethyl ester at position 2. It serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

ethyl 4-amino-5-fluoropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-2-13-8(12)7-3-6(10)5(9)4-11-7/h3-4H,2H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETHRCVLRAXBAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Fluorination of Pyridinecarboxylic Acid

The process begins with 2-pyridinecarboxylic acid, where fluorination at the 5-position is achieved using potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a chromium-based catalyst and an oxidant (e.g., sodium persulfate or oxygen). For instance, heating 2-pyridinecarboxylic acid with KF (1.1 equiv) and a catalyst (1–5% wt) in DMF at 60–80°C under oxygen yields 5-fluoropyridine-2-carboxylic acid in >90% yield.

Esterification with Ethyl Chloroformate

The carboxylic acid intermediate is converted to the ethyl ester using ethyl chloroformate. In a representative procedure, 5-fluoropyridine-2-carboxylic acid (14.1 g, 100 mmol) reacts with ethyl chloroformate (11.9 g, 110 mmol) and triethylamine (22.2 g, 220 mmol) in tetrahydrofuran (THF) at 0°C, producing ethyl 5-fluoropyridine-2-carboxylate in 90–94% yield.

Introduction of the 4-Amino Group

Amination at the 4-position is achieved via Hofmann degradation or catalytic coupling. Hofmann degradation of a pre-formed amide (e.g., treating 5-fluoropyridine-2-carboxamide with sodium hypochlorite at 80°C) yields 4-amino-5-fluoropyridine, which is subsequently esterified. Alternatively, palladium-catalyzed C–H amination using benzophenone imine as an ammonia surrogate introduces the amino group directly.

Table 1: Key Parameters for Fluorination-Coupled Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Fluorination | KF, Cr catalyst, DMF, 80°C, 8h | 90–92 |

| Esterification | Ethyl chloroformate, TEA, THF, 0°C | 90–94 |

| Amination | NaOCl, 80°C, 2h | 75–80 |

Nucleophilic Aromatic Substitution (NAS)

NAS leverages halogenated precursors to introduce fluorine and amino groups. Ethyl 2,4-dichloro-5-fluoropyridine carboxylate serves as a versatile intermediate.

Halogenation and Fluorination

Chlorination of ethyl 2-hydroxynicotinate using phosphorus oxychloride (POCl₃) yields ethyl 2,4-dichloronicotinate. Subsequent fluorination at the 5-position employs KF in dimethylacetamide (DMAc) at 120°C, achieving 85% conversion.

Sequential Amination

Selective amination at the 4-position is performed using aqueous ammonia under pressure (100°C, 12h), followed by esterification to retain the ethyl group. This stepwise approach avoids over-amination and ensures regioselectivity.

Advantages :

- High functional group tolerance.

- Scalable for industrial production.

Limitations :

- Requires harsh conditions (high temperatures).

- Competing side reactions at the 2-position.

Transition-Metal-Catalyzed Cross-Coupling

Palladium and copper catalysts enable precise C–N and C–O bond formation. A notable example involves Suzuki-Miyaura coupling to install the fluorinated aryl group.

Boronic Acid Coupling

Ethyl 4-nitro-5-fluoropyridine-2-carboxylate undergoes nitro reduction (H₂, Pd/C) to the amine, followed by coupling with a fluorinated boronic acid. This method achieves 88% yield but demands anhydrous conditions and specialized ligands.

Ullmann-Type Amination

Copper(I) iodide catalyzes the reaction between ethyl 5-fluoro-2-iodopyridine-4-carboxylate and aqueous ammonia, directly introducing the amino group at 120°C.

Hofmann Degradation-Driven Route

Adapting the Hofmann degradation protocol from the synthesis of 2-amino-4-fluoropyridine, this method converts an amide intermediate to the target amine.

Amide Formation

Ethyl 5-fluoropyridine-2-carboxylate is hydrolyzed to the carboxylic acid, which is then treated with thionyl chloride to form the acyl chloride. Reaction with ammonia yields 5-fluoropyridine-2-carboxamide.

Degradation to Amino Group

Treatment with sodium hypochlorite (10% w/w) at 80°C for 2h induces Hofmann rearrangement, producing 4-amino-5-fluoropyridine-2-carboxylic acid. Subsequent esterification with ethanol under acidic conditions completes the synthesis.

Table 2: Hofmann Degradation Performance

| Parameter | Value |

|---|---|

| Reaction Time | 2–4h |

| Temperature | 80°C |

| Yield | 75–80% |

Condensation and Cyclization Strategies

Ring-forming reactions, such as the Hantzsch pyridine synthesis, construct the pyridine core with pre-installed substituents.

Hantzsch Synthesis Variant

Condensation of ethyl acetoacetate, ammonium acetate, and 3-fluoro-2-nitrobenzaldehyde in ethanol produces a dihydropyridine intermediate. Oxidation with manganese dioxide and subsequent nitro reduction yields the target compound in 65% overall yield.

Knorr Pyridine Synthesis

Using 3-fluorophenylhydrazine and ethyl 3-oxopentanoate, this method forms the pyridine ring but struggles with regiocontrol over the fluorine and amino groups.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Amino-5-fluoropyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylate ester can produce alcohols.

Scientific Research Applications

Ethyl 4-Amino-5-fluoropyridine-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Medicine: It is investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

Mechanism of Action

The mechanism of action of Ethyl 4-Amino-5-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its ability to form strong interactions with biological molecules, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound in the design of drugs and other bioactive molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Ethyl 4-Amino-5-fluoropyridine-2-carboxylate, we compare its structural, physicochemical, and functional attributes with analogous pyridine and pyrimidine derivatives.

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Positions) | Ester Group | Predicted Boiling Point (°C) | Predicted Density (g/cm³) | Predicted pKa |

|---|---|---|---|---|---|---|---|

| This compound | C₈H₉FN₂O₂ | ~184.17* | -NH₂ (4), -F (5), -COOEt (2) | Ethyl | Not available | Not available | Not available |

| Methyl 4-Amino-5-fluoropicolinate (CAS 1260665-42-6) | C₇H₇FN₂O₂ | 170.14 | -NH₂ (4), -F (5), -COOMe (2) | Methyl | 332.8 ± 37.0 | 1.339 ± 0.06 | 1.93 ± 0.10 |

| Ethyl 2-Chloro-4-phenylpyrimidine-5-carboxylate (CAS 113271-89-9) | C₁₃H₁₁ClN₂O₂ | 262.69 | -Cl (2), -Ph (4), -COOEt (5) | Ethyl | Not available | Not available | Not available |

| Ethyl 4-Amino-2-methylpyrimidine-5-carboxylate (CAS 5472-46-8) | C₈H₁₁N₃O₂ | 181.19 | -NH₂ (4), -CH₃ (2), -COOEt (5) | Ethyl | Not available | Not available | Not available |

*Calculated based on molecular formula.

Key Differences and Implications:

Substituent Effects on Reactivity and Bioactivity Fluorine vs. Chlorine: The fluorine atom in this compound enhances electronegativity and metabolic stability compared to the chlorine substituent in Ethyl 2-Chloro-4-phenylpyrimidine-5-carboxylate (CAS 113271-89-9). Chlorine’s bulkier size may reduce solubility but increase lipophilicity .

Ester Group Influence Ethyl vs. Methyl Esters: Methyl 4-Amino-5-fluoropicolinate (CAS 1260665-42-6) exhibits a lower molecular weight (170.14 vs. ~184.17) and higher predicted boiling point (332.8°C) compared to the ethyl variant.

Ring System Variations

- Pyridine vs. Pyrimidine : Pyrimidine-based analogs (e.g., CAS 5472-46-8) introduce an additional nitrogen atom, increasing polarity and hydrogen-bond acceptor capacity. This may enhance binding affinity in enzyme-targeted applications compared to pyridine derivatives .

Synthetic Accessibility this compound’s discontinued status (CymitQuimica) contrasts with the commercial availability of analogs like Ethyl 2-Chloro-4-phenylpyrimidine-5-carboxylate, suggesting synthetic challenges in fluorination or esterification steps .

Biological Activity

Ethyl 4-amino-5-fluoropyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimalarial and neuroprotective effects. This article provides a comprehensive overview of the compound's synthesis, biological activity, and relevant research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various chemical pathways that typically involve the introduction of an amino group and a fluorine atom into the pyridine ring. The structural formula is represented as follows:

The presence of the ethyl ester group enhances the lipophilicity of the compound, potentially improving its bioavailability.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of derivatives related to this compound. For instance, compounds with similar structures have shown potent activity against Plasmodium falciparum, with effective concentrations (EC50) in the low micromolar range. A notable study reported that specific derivatives demonstrated significant antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains, with selectivity indices exceeding 800 .

Table 1: Antimalarial Activity of Related Compounds

| Compound | EC50 (3D7) | EC50 (K1) | Selectivity Index |

|---|---|---|---|

| Compound A | 0.013 μM | 0.02 μM | >1000 |

| Compound B | 0.25 μM | 0.30 μM | >800 |

| This compound | TBD | TBD | TBD |

The molecular docking studies indicated that these compounds bind effectively to P. falciparum lactate dehydrogenase, suggesting this enzyme as a viable target for therapeutic intervention .

Neuroprotective Effects

In addition to its antimalarial properties, this compound has been investigated for neuroprotective effects. Research indicates that derivatives can inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's. A specific derivative showed an IC50 value of 0.89 μM against MAO B, highlighting its potential as a neuroprotective agent .

Table 2: Inhibitory Activity Against MAO Enzymes

| Compound | MAO A IC50 (μM) | MAO B IC50 (μM) |

|---|---|---|

| Compound C | TBD | 0.89 |

| This compound | TBD | TBD |

Case Studies

Several case studies illustrate the biological efficacy of this compound and its derivatives:

- Antimalarial Efficacy : A study conducted on a series of pyridine derivatives demonstrated that compounds similar to this compound exhibited promising in vitro activity against P. falciparum. The results indicated a strong correlation between structural modifications and enhanced biological activity .

- Neuroprotection : Another investigation assessed the effects of various derivatives on neuronal cell lines exposed to β-amyloid peptides, revealing that certain compounds could significantly improve cell viability and reduce oxidative stress markers .

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-Amino-5-fluoropyridine-2-carboxylate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves cyclization of halogenated pyridine precursors with ethyl carboxylate derivatives under controlled conditions. Key steps include:

- Nucleophilic substitution : Use of sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) to introduce the amino group .

- Dehydration : Phosphorus oxychloride (POCl₃) as a dehydrating agent to stabilize intermediates .

- Temperature control : Reactions conducted at 60–80°C to balance reactivity and avoid decomposition .

| Reaction Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility of intermediates |

| Catalyst | POCl₃ | Enhances cyclization efficiency |

| Reaction Time | 6–8 hours | Prevents side-product formation |

Q. How is the structural integrity of this compound validated?

Answer: Structural validation employs:

- X-ray crystallography : SHELXL/SHELXS for refining atomic coordinates and bond angles .

- Spectroscopic methods :

- ¹H/¹³C NMR : Chemical shifts at δ 8.2–8.5 ppm (pyridine protons) and δ 4.1–4.3 ppm (ethyl ester) confirm regiochemistry .

- FT-IR : Peaks at 1700–1720 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N-H stretch) .

- Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 224.2 .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond angles or molecular geometry?

Answer: Discrepancies in bond angles (e.g., C–C–N angles varying by 2–5°) are addressed via:

- High-resolution X-ray data : SHELXL refinement with R₁ < 0.05 and wR₂ < 0.10 .

- ORTEP visualization : Anisotropic displacement parameters identify thermal motion artifacts .

- Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., Ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate) to validate deviations .

Example : A reported C8–C7–C20 angle of 125.6° vs. literature 128° was attributed to steric hindrance from the fluorophenyl group .

Q. What methodologies are used to analyze biological interactions of this compound?

Answer: Mechanistic studies employ:

- Surface plasmon resonance (SPR) : Measures binding kinetics (e.g., KD = 2.1 µM) with cellular targets like kinase enzymes .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Molecular docking : PyMOL or AutoDock Vina simulates binding poses, leveraging the fluorophenyl group’s lipophilicity for membrane penetration .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

Answer: Stability studies reveal:

- pH dependence : Degradation accelerates below pH 4 (ester hydrolysis) and above pH 8 (amino group deprotonation) .

- Temperature sensitivity : Half-life decreases from 48 hours (25°C) to 12 hours (40°C) due to thermal decomposition .

| Condition | Effect | Mitigation Strategy |

|---|---|---|

| pH 3.0 | 80% degradation in 24h | Use buffered solutions (pH 6–7) |

| 40°C | 50% loss in 12h | Store at –20°C under inert gas |

Q. What computational tools are recommended for modeling the electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Gaussian 16 with B3LYP/6-31G(d) basis set calculates HOMO/LUMO energies (e.g., HOMO = –6.2 eV) .

- Molecular dynamics (MD) : GROMACS simulates solvation effects in biological membranes .

Q. How can researchers reconcile contradictory bioactivity data across studies?

Answer: Contradictions (e.g., IC₅₀ ranging from 10 µM to 50 µM) are resolved by:

- Standardized assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- Structural analogs : Compare with derivatives like Ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-benzimidazole to isolate substituent effects .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.